1-Tosyl-1H-imidazole-4-carboxylic acid
CAS No.: 957063-02-4
Cat. No.: VC3819404
Molecular Formula: C11H10N2O4S
Molecular Weight: 266.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 957063-02-4 |
|---|---|
| Molecular Formula | C11H10N2O4S |
| Molecular Weight | 266.28 g/mol |
| IUPAC Name | 1-(4-methylphenyl)sulfonylimidazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C11H10N2O4S/c1-8-2-4-9(5-3-8)18(16,17)13-6-10(11(14)15)12-7-13/h2-7H,1H3,(H,14,15) |
| Standard InChI Key | KEHGFYXOUGMVJB-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)C(=O)O |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)C(=O)O |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Architecture
The systematic IUPAC name for this compound is 1-(4-methylphenyl)sulfonylimidazole-4-carboxylic acid, reflecting its substitution pattern: a tosyl group at the 1-position and a carboxylic acid at the 4-position of the imidazole ring . The imidazole ring itself is a five-membered aromatic heterocycle containing two nitrogen atoms at non-adjacent positions (1 and 3). The tosyl group () enhances the compound’s stability and modulates its reactivity, while the carboxylic acid () provides a site for further functionalization.
Table 1: Key Identifiers and Molecular Data
Spectroscopic and Computational Descriptors
The compound’s 3D conformation and electronic properties have been computationally modeled, revealing a planar imidazole ring with the tosyl and carboxylic acid groups adopting orthogonal orientations to minimize steric hindrance . Density functional theory (DFT) calculations predict a dipole moment of approximately 5.2 Debye, driven by the polar sulfonyl and carboxyl groups.
Synthesis and Reaction Pathways
Key Reaction Conditions:
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Tosylation: Conducted in anhydrous dichloromethane at 0–5°C to minimize side reactions.
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Hydrolysis: Requires aqueous (2.2 equivalents) and subsequent pH adjustment to 1 using sulfuric acid .
Optimization and Yield Considerations
Patent literature reports a 92.49% yield for the hydrolysis of ethyl 1-tosyl-1H-imidazole-4-carboxylate to the carboxylic acid under optimized conditions . Critical factors include stoichiometric control of , precise temperature maintenance, and the use of high-purity solvents to prevent byproduct formation.
Physicochemical Properties and Stability
Spectroscopic Characterization
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IR Spectroscopy: Key peaks include at 1170 cm, at 1705 cm, and at 3200 cm.
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NMR Spectroscopy:
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: Aromatic protons of the tosyl group resonate at 7.2–7.8 ppm, while imidazole protons appear as distinct singlets near 8.1 ppm.
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: The carbonyl carbon of the carboxylic acid group is observed at ~168 ppm.
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Applications in Organic Synthesis and Drug Discovery
Role as a Synthetic Intermediate
The compound’s bifunctional reactivity (sulfonamide and carboxylic acid) makes it valuable for:
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Peptide Mimetics: The carboxylic acid can form amide bonds with amino groups, enabling the construction of imidazole-containing peptidomimetics.
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Heterocyclic Scaffolds: It serves as a precursor for fused-ring systems, such as imidazopyridines, via cyclocondensation reactions.
Pharmaceutical Relevance
Imidazole derivatives are prominent in drug discovery due to their:
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Antimicrobial Activity: Structural analogs inhibit bacterial dihydrofolate reductase.
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Anticancer Potential: Tosyl groups enhance cell membrane permeability, facilitating the delivery of cytotoxic agents.
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